

# A Comparative Spectroscopic Analysis of 2-Bromoethyl Benzoate and Its Analogues

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## Compound of Interest

Compound Name: 2-Bromoethyl benzoate

Cat. No.: B1268086

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This guide provides a detailed comparison of the spectroscopic data for **2-bromoethyl benzoate** and its analogues, including 2-chloroethyl benzoate, 2-iodoethyl benzoate, ethyl benzoate, and phenyl acetate. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR) for **2-bromoethyl benzoate** and its analogues.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-H	-OCH <sub>2</sub> -	-CH <sub>2</sub> X	-CH <sub>3</sub>	Other	Solvent
2-Bromoethyl benzoate	8.0-8.1 (m), 7.4-7.6 (m)	4.6 (t)	3.6 (t)	-	-	CDCl <sub>3</sub>
2-Chloroethyl benzoate[1]	8.0-8.1 (m), 7.4-7.6 (m)[1]	4.5 (t)	3.8 (t)	-	-	CDCl <sub>3</sub>
2-Iodoethyl benzoate	~8.0 (d), ~7.4 - 7.6 (m)	~4.3 (t)	~3.4 (t)	-	-	CDCl <sub>3</sub>
Ethyl benzoate[2]	8.02-8.08 (m), 7.30-7.55 (m)[2]	4.33-4.49 (q)[2]	-	1.38 (t)[2]	-	CDCl <sub>3</sub> [2]
Phenyl acetate	7.1-7.4 (m)	-	-	2.3 (s)	-	CDCl <sub>3</sub>

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Ar-C (Quaternary)	Ar-CH	-OCH <sub>2</sub> -	-CH <sub>2</sub> X	-CH <sub>3</sub>	Solvent
2-Bromophenyl benzoate [3]	~166	~130	~133, ~129, ~128	~65	~28	-	CDCl <sub>3</sub>
2-Chlorophenyl benzoate	~166	~130	~133, ~129, ~128	~65	~41	-	CDCl <sub>3</sub>
2-Iodoethyl benzoate	~166	~130	~133, ~129, ~128	~65	~2	-	CDCl <sub>3</sub>
Ethyl benzoate [2]	166.54[2]	130.62[2]	132.80, 129.57, 128.34[2]	60.90[2]	-	14.33[2]	CDCl <sub>3</sub> [2]
Phenyl acetate[4] ]	173.19[4]	135.50[4]	129.85, 128.71, 127.05[4]	-	-	41.18[4]	DMSO[4]

## Mass Spectrometry Data

Table 3: Mass Spectrometry Data (m/z values of major fragments)

Compound	Molecular Ion (M <sup>+</sup> )	[M-X] <sup>+</sup>	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Other Key Fragments
2-Bromoethyl benzoate[5]	228/230[5]	149	105[5]	77[5]	183/185 ([M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> )
2-Chloroethyl benzoate[1][6]	184/186[1][6]	149	105[1]	77[1]	139/141 ([M-C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup> )
2-Iodoethyl benzoate[7]	276[7]	149	105[7]	77[7]	-
Ethyl benzoate[2]	150[2]	-	105[2]	77[2]	122 ([M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> )[2]
Phenyl acetate	136	-	94	77	43 ([CH <sub>3</sub> CO] <sup>+</sup> )

## IR Spectroscopy Data

Table 4: IR Spectroscopy Data (Key vibrational frequencies in cm<sup>-1</sup>)

Compound	C=O Stretch	C-O Stretch	Ar-H Stretch	C-H Stretch (Aliphatic)	C-X Stretch
2-Bromoethyl benzoate	~1720	~1270	~3060	~2960	~670
2-Chloroethyl benzoate[8]	~1720[8]	~1270[8]	~3060[8]	~2960[8]	~710[8]
2-Iodoethyl benzoate	~1715	~1270	~3060	~2960	~650
Ethyl benzoate[9]	~1720[9]	~1270[9]	~3060[9]	~2980[9]	-
Phenyl acetate[4][10]	~1760[4][10]	~1200[4][10]	~3070[4][10]	~2930[4][10]	-

## Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of 5-10 mg of the analyte was prepared in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 or 400 MHz spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Proton-decoupled  $^{13}\text{C}$  NMR spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta = 77.16$  ppm).

### Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- **Ionization:** Electron ionization (EI) was used with a standard energy of 70 eV.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Data Acquisition:** Mass spectra were recorded over a mass range of  $m/z$  40-400.

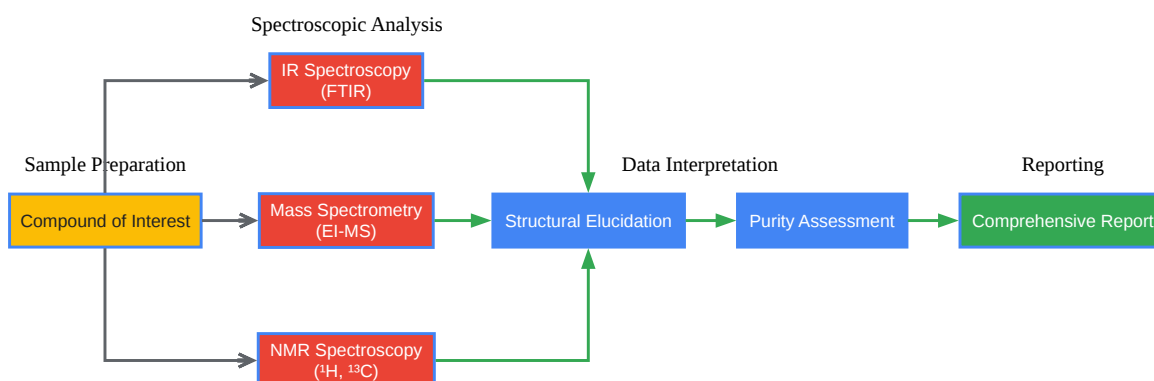
### Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) was used for both liquid and solid samples.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition: Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum was recorded and subtracted from the sample spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of organic compounds like **2-bromoethyl benzoate** and its analogues.



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Caption: Workflow for Spectroscopic Analysis.

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